molecular formula C54H92O46 B1260826 Maltononaose

Maltononaose

Cat. No.: B1260826
M. Wt: 1477.3 g/mol
InChI Key: KNBVLVBOKWRYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Maltononaose can be synthesized through the coupling reaction of cyclomaltodextrinase. This enzyme facilitates the formation of linear oligosaccharides from cyclic dextrins. The reaction typically involves the use of specific conditions such as controlled pH, temperature, and enzyme concentration to achieve the desired product .

Industrial Production Methods

Industrial production of this compound involves enzymatic hydrolysis of starch using glucoamylase. The process includes the following steps:

Chemical Reactions Analysis

Types of Reactions

Maltononaose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Maltononaose has a wide range of applications in scientific research:

    Chemistry: Used as a substrate to study enzyme kinetics and the binding affinity of glucoamylase.

    Biology: Employed in the study of carbohydrate metabolism and enzyme-substrate interactions.

    Medicine: Investigated for its potential role in optimizing starch hydrolysis processes, which can be relevant in digestive health and metabolic studies.

    Industry: Utilized in the production of glucose syrups and other carbohydrate-based products

Mechanism of Action

Maltononaose exerts its effects primarily through its interaction with enzymes such as glucoamylase. The enzyme binds to the glucose units of this compound, catalyzing the hydrolysis of the alpha-1,4-glucoside bonds. This process involves the formation of enzyme-substrate complexes, leading to the release of glucose units .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Maltononaose is unique due to its longer chain length of nine glucose units, which provides distinct binding and hydrolysis characteristics compared to shorter oligosaccharides. This makes it particularly useful in studying the subsites affinity of glucoamylase and optimizing starch hydrolysis processes .

Properties

IUPAC Name

2-[6-(hydroxymethyl)-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H92O46/c55-1-11-21(64)28(71)35(78)47(86-11)85-10-20(95-48-36(79)29(72)22(65)12(2-56)87-48)44(98-51-39(82)32(75)25(68)15(5-59)90-51)42(96-49-37(80)30(73)23(66)13(3-57)88-49)18(8-62)93-54-46(100-53-41(84)34(77)27(70)17(7-61)92-53)45(99-52-40(83)33(76)26(69)16(6-60)91-52)43(19(9-63)94-54)97-50-38(81)31(74)24(67)14(4-58)89-50/h8,11-61,63-84H,1-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBVLVBOKWRYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H92O46
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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